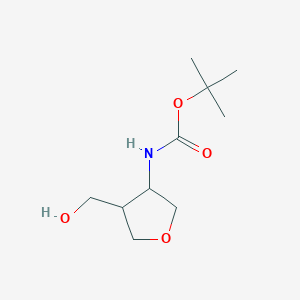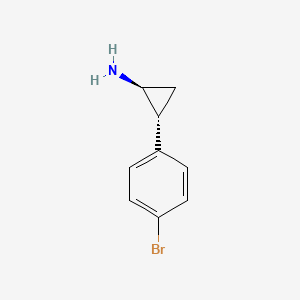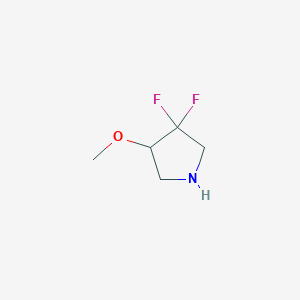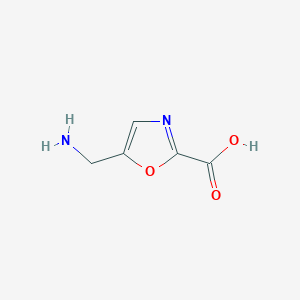
Cyclobutylmethanesulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclobutylmethanesulfonyl fluoride is an organosulfur compound that features a cyclobutyl group attached to a methanesulfonyl fluoride moiety. This compound is part of the sulfonyl fluoride family, which is known for its stability and reactivity, making it valuable in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclobutylmethanesulfonyl fluoride can be synthesized through a one-pot process involving the transformation of sulfonates or sulfonic acids into sulfonyl fluorides. This method typically employs mild reaction conditions and readily available reagents . The process involves the use of fluorinating agents such as potassium fluoride or potassium hydrogen difluoride in the presence of a phase transfer catalyst like 18-crown-6-ether in acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Cyclobutylmethanesulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfur-fluorine bond in this compound is highly reactive towards nucleophiles, leading to the formation of sulfonyl derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to nucleophilic substitution.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions typically occur under mild conditions, often in the presence of a catalyst to facilitate the process .
Major Products Formed
The major products formed from reactions involving this compound are sulfonyl derivatives, which can be further functionalized for various applications .
Aplicaciones Científicas De Investigación
Cyclobutylmethanesulfonyl fluoride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of cyclobutylmethanesulfonyl fluoride involves the reactivity of the sulfur-fluorine bond. This bond can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. The compound can interact with amino acid residues such as cysteine, lysine, and tyrosine, making it valuable in the design of covalent inhibitors and probes .
Comparación Con Compuestos Similares
Cyclobutylmethanesulfonyl fluoride is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties. Similar compounds include:
Methanesulfonyl fluoride: Lacks the cyclobutyl group and has different reactivity and applications.
Benzenesulfonyl fluoride: Contains an aromatic ring instead of a cyclobutyl group, leading to different chemical behavior and uses.
This compound stands out due to its unique structure, which offers specific advantages in certain chemical and biological applications.
Propiedades
IUPAC Name |
cyclobutylmethanesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO2S/c6-9(7,8)4-5-2-1-3-5/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXVWTVRLKCPLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methylcis-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylate](/img/structure/B8012475.png)







![1,9-Diazaspiro[5.5]undecane](/img/structure/B8012540.png)
